1,2-Dichloro-1,2-difluoroethylene

描述

Contextual Significance within Halogenated Olefin Chemistry

The significance of 1,2-dichloro-1,2-difluoroethylene is primarily linked to its role as a precursor and intermediate in the production of a variety of fluorine-containing molecules. smolecule.com Its chemistry is situated within the broader historical context of halogenated hydrocarbons, which began with the development of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in the 1930s for applications such as refrigerants and propellants. nih.govbeilstein-journals.org As environmental regulations led to the phasing out of CFCs and HCFCs due to their impact on the ozone layer and high global warming potential, research shifted towards hydrofluoroolefins (HFOs), which have shorter atmospheric lifetimes. nih.govbeilstein-journals.org

Within this landscape, this compound serves as a valuable building block. One of its key applications is in the synthesis of other fluorinated olefins. For instance, the chlorine atoms in this compound can be removed through catalytic hydrogenation (using catalysts like palladium) to produce 1,2-difluoroethylene (B154328) (HFO-1132), a compound that has attracted attention as a potential new refrigerant. nih.govbeilstein-journals.org

Furthermore, it is a key intermediate for synthesizing fluorine-containing fine chemicals. smolecule.com These include products like fluorosurfactants, textile finishing agents, and organic silicon fluorine-modified resins. smolecule.com The versatility of this compound allows it to be a starting material for compounds used as heat exchange materials, foaming agents, and solvents. smolecule.com

Historical Development of Research on the Chemical Compound

Research into halogenated organic compounds expanded significantly from the 1930s onwards. beilstein-journals.org While the initial focus was on saturated alkanes like CFCs, subsequent research explored the synthesis and reactivity of unsaturated olefins. The diastereomers of this compound were first co-isolated in 1965 through a combination of fractional distillation and fractional melting. wikipedia.org

The synthesis of this compound can be achieved through several methods, reflecting the broader advancements in organofluorine chemistry. A primary route involves the dehalogenation of saturated precursors. One notable method is the reduction of 1,1,2-trichloro-1,2,2-trifluoroethane. Another established synthesis route is the dehalogenation of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) using a reducing agent like zinc powder in a solvent such as isopropanol. chemicalbook.com This reaction, conducted at elevated temperatures, can produce this compound with high yield. chemicalbook.com

Table 2: Selected Synthesis Routes for this compound

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1,1,2,2-Tetrachloro-1,2-difluoroethane | Zinc powder, isopropanol, 75-80°C | This compound | chemicalbook.com |

| 1,2-Dichloro-1,2-difluoroethane | Reduction using agents like lithium aluminum hydride | This compound | smolecule.com |

This table summarizes key synthesis methods discussed in the text.

While commercially available, research indicates that this compound and its isomers have been surprisingly underutilized in modern reaction development compared to other polyhalogenated alkenes. nih.gov However, their role as precursors for more environmentally benign HFOs and specialized fluorine-containing chemicals continues to define their research interest. smolecule.combeilstein-journals.org

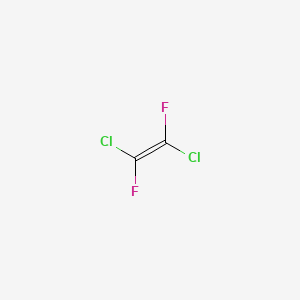

Structure

2D Structure

属性

CAS 编号 |

27156-03-2 |

|---|---|

分子式 |

C2Cl2F2 |

分子量 |

132.92 g/mol |

IUPAC 名称 |

(Z)-1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |

InChI 键 |

UPVJEODAZWTJKZ-UPHRSURJSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

手性 SMILES |

C(=C(\F)/Cl)(\F)/Cl |

规范 SMILES |

C(=C(F)Cl)(F)Cl |

沸点 |

21.1 °C |

熔点 |

-130.5 °C |

其他CAS编号 |

598-88-9 27156-03-2 |

物理描述 |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

Pictograms |

Compressed Gas; Acute Toxic; Irritant |

蒸汽压力 |

890.43 mmHg |

产品来源 |

United States |

Isomeric Forms and Stereochemical Considerations of 1,2 Dichloro 1,2 Difluoroethylene

Geometric Isomerism: Cis and Trans Configurations (E/Z Notation)

The geometric isomerism in 1,2-dichloro-1,2-difluoroethylene manifests as cis and trans configurations, which can be systematically named using the E/Z notation. In the cis isomer, designated as (Z)-1,2-dichloro-1,2-difluoroethene, the chlorine atoms are positioned on the same side of the double bond, as are the fluorine atoms. Conversely, the trans isomer, or (E)-1,2-dichloro-1,2-difluoroethene, has the chlorine and fluorine atoms on opposite sides of the double bond.

The assignment of E/Z notation is based on the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the substituent with the higher atomic number is given higher priority. In this case, chlorine (atomic number 17) has a higher priority than fluorine (atomic number 9). In the (Z)-isomer, the higher priority groups (the two chlorine atoms) are on the same side of the double bond (from the German zusammen, meaning "together"). In the (E)-isomer, the higher priority groups are on opposite sides (from the German entgegen, meaning "opposite").

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each isomer, reflecting their distinct identities. The CAS number for the cis isomer is 311-81-9, and for the trans isomer, it is 381-71-5. wikipedia.org

Stereoisomeric Distinctions

The fundamental difference between the cis and trans isomers of this compound lies in their molecular geometry. This distinction in the three-dimensional arrangement of atoms leads to notable differences in their physical properties, such as melting point. The melting point of the cis isomer is -119.6 °C, while the trans isomer has a higher melting point of -93.3 °C. wikipedia.org

These stereoisomeric distinctions can be observed and characterized using various spectroscopic techniques. The infrared and Raman spectra of the cis and trans isomers are distinct, providing a method for their identification and differentiation.

Relative Stability of Isomers: The Cis Effect Phenomenon

In many simple alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance between substituent groups. However, in certain dihaloethylenes, including this compound, a phenomenon known as the "cis effect" is observed, where the cis isomer is thermodynamically more stable than the trans isomer.

This increased stability of the cis isomer can be attributed to a combination of factors, including electrostatic interactions and molecular orbital interactions. One explanation suggests that in the cis configuration, there is a stabilizing attraction between the partial positive charge on one chlorine atom and the partial negative charge on the adjacent fluorine atom on the other carbon, an interaction that is absent in the trans isomer. Another contributing factor is the unfavorable conjugation effect in the trans isomer arising from the interaction between the filled lone pair orbitals of the halogens and the filled π orbital of the double bond. This interaction is more pronounced and destabilizing in the trans geometry.

Methodologies for Isomer Separation

The separation of the cis and trans isomers of this compound is a crucial step for obtaining pure samples for specific applications and for detailed characterization studies. Historically, the diastereomers were first successfully co-isolated in 1965 through a combination of fractional melting and fractional distillation. wikipedia.org These classical techniques exploit the differences in the physical properties of the isomers, namely their melting and boiling points.

Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. The isomer with the lower boiling point will vaporize more readily and can be collected as the distillate. Given the different spatial arrangements and intermolecular forces, the cis and trans isomers are expected to have slightly different boiling points, allowing for their separation, albeit potentially requiring highly efficient distillation columns.

Fractional Melting/Crystallization: This method relies on the differences in the melting points of the isomers. As a mixture is cooled, the isomer with the higher melting point will crystallize first, allowing it to be separated from the remaining liquid, which becomes enriched in the other isomer. The significant difference in the melting points of the cis (-119.6 °C) and trans (-93.3 °C) isomers makes this a viable separation strategy. wikipedia.org

More contemporary and highly efficient methods for isomer separation that are applicable to halogenated alkenes include:

Preparative Gas Chromatography (GC): This technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. By selecting an appropriate column and optimizing conditions such as temperature and flow rate, it is possible to achieve baseline separation of the cis and trans isomers, allowing for the collection of highly pure fractions.

Synthetic Methodologies for 1,2 Dichloro 1,2 Difluoroethylene

Halogenation and Fluorination Pathways

The introduction of fluorine into a molecular structure is a cornerstone of organofluorine chemistry. For a target compound like 1,2-dichloro-1,2-difluoroethylene, this can theoretically be achieved through direct fluorination or by building from already partially fluorinated precursors.

Direct Fluorination Techniques

Direct fluorination involves the reaction of a substrate with a potent fluorinating agent, often elemental fluorine. This method is known for its high reactivity, which can sometimes lead to a lack of selectivity and over-fluorination. For the synthesis of this compound, this could hypothetically proceed by the controlled fluorination of a precursor like tetrachloroethylene. General methodologies describe the production of the target compound through direct fluorination processes that utilize elemental fluorine in the presence of catalysts smolecule.com. However, specific, detailed examples of this technique for this compound synthesis are not extensively detailed in readily available scientific literature, suggesting that other routes may be more synthetically practical and efficient.

Synthesis from Chlorofluoroalkane Precursors

A more common strategy in fluorination chemistry is to start with precursors that already contain some of the required halogens. The synthesis of this compound can be achieved by reacting 1,2-dichloroethane with suitable fluorinating agents under controlled conditions smolecule.com. While the specific agents for this direct conversion are not detailed, this pathway represents a logical approach.

Another related method involves the fluorination of a less-fluorinated alkene. For instance, the closely related compound 1,2-difluoroethylene (B154328) can be synthesized by reacting 1,2-dichloroethylene with hydrogen fluoride (B91410) in the presence of transition metal catalysts such as chromium, aluminum, cobalt, manganese, nickel, or iron beilstein-journals.org. This highlights a viable pathway where chlorine atoms on an ethylene backbone are substituted with fluorine, a principle that could be adapted for the synthesis of the target molecule.

Dehalogenation and Dehydrochlorination Strategies

Elimination reactions, such as dehalogenation and dehydrochlorination, provide powerful and widely used methods for creating carbon-carbon double bonds, and they are central to the synthesis of this compound.

Reductive Dechlorination Approaches

The most prominently documented and commercially significant method for synthesizing this compound is the reductive dechlorination of a saturated precursor. The starting material for this process is typically 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) google.comgoogle.com.

This transformation is commonly achieved using zinc powder in an alcohol solvent, such as ethanol or isopropanol google.comchemicalbook.com. The reaction involves the removal of two adjacent chlorine atoms from the CFC-112 molecule to form the double bond of the target alkene. This process is efficient, with reported yields often exceeding 90% google.comchemicalbook.com. The reaction conditions for this synthesis are well-defined, making it a reliable and high-yielding industrial process.

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) | Zinc Powder | Isopropanol | 75 - 80 | 1 hour | 92% | chemicalbook.com |

| 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) | Zinc Powder | Ethanol | Not Specified | Not Specified | ≥95% | google.com |

A similar reductive dehalogenation approach is used to synthesize the isomer, 1,1-dichloro-2,2-difluoroethylene (B1203012), from 1,1,1,2-tetrachloro-2,2-difluoroethane, also using zinc in methanol, with yields reported between 89-95% orgsyn.org.

Catalytic Dehydrochlorination Processes

Catalytic dehydrochlorination involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. This method is a cornerstone of industrial chemistry for producing compounds like vinyl chloride from 1,2-dichloroethane sibran.ru. In the context of fluorinated compounds, the dehydrochlorination of 2-chloro-1,2-difluoroethane and 1-chloro-1,2-difluoroethane is a known route to produce 1,2-difluoroethylene, utilizing metal-based catalysts beilstein-journals.orgbeilstein-journals.org.

While this strategy is effective for related compounds, its application for the direct synthesis of this compound is not as clearly documented. The required precursor would likely be a trichlorodifluoroethane isomer. The dehydrochlorination of 1,1,2-trichloroethane over catalysts like cesium or barium on alumina has been studied for the production of dichloroethylene, demonstrating the viability of this type of reaction nih.gov. However, specific research findings detailing the catalytic dehydrochlorination to produce this compound are sparse.

Advanced Organic Synthesis Techniques for Structural Analogues

The synthesis of structural analogues of this compound can be achieved by either modifying the parent molecule or by employing different synthetic pathways.

One key technique is the selective modification of this compound itself through catalytic hydrogenation. By controlling reaction conditions, it is possible to selectively remove one or both chlorine atoms. This process can yield valuable structural analogues such as 1-chloro-1,2-difluoroethylene (B1596267) and 1,2-difluoroethylene google.comgoogle.com. The reaction is typically carried out at elevated temperatures (300-400 °C) in the presence of a transition metal catalyst, with palladium being preferred google.com. The molar ratio of hydrogen to the starting material can be adjusted to control the product distribution google.com.

| Starting Material | Reagent | Catalyst | Temperature (°C) | Products | Reference |

|---|---|---|---|---|---|

| This compound | Hydrogen (H₂) | Palladium (Pd) or other transition metals | 300 - 400 | 1-Chloro-1,2-difluoroethylene and 1,2-Difluoroethylene | google.com |

Furthermore, advanced methods can be applied to create more complex analogues. Cycloaddition reactions, for example, can be used to build cyclic structures. The closely related 1,2-difluoroethylene undergoes photochemical [2+2] cycloaddition with perfluoroaldehydes to yield isomeric oxetanes in high yields (78-94%) beilstein-journals.orgbeilstein-journals.org. This demonstrates a pathway that could be applied to this compound to create fluorinated and chlorinated four-membered ring systems. Another advanced technique is stereospecific isotopic labeling, such as the deuteration of (E/Z)-1,2-difluoroethylene to produce CDF=CDF, which provides analogues for mechanistic studies beilstein-journals.orgbeilstein-journals.org.

Palladium-Catalyzed Synthesis of Related Fluorinated Molecules

While direct palladium-catalyzed synthesis of this compound is not extensively documented, palladium catalysts play a crucial role in the synthesis of structurally related fluorinated molecules. These methodologies often involve transformations of fluorinated starting materials, including the catalytic hydrogenation of this compound itself to produce other valuable fluoro-olefins.

One significant application of palladium catalysis is in the dehalogenation of halogen-rich compounds. For instance, the chlorine atoms in this compound can be selectively removed through catalytic hydrogenation. beilstein-journals.org This process, which can employ a variety of metal catalysts including palladium, platinum, and rhodium, yields 1,2-difluoroethylene. beilstein-journals.org The reaction involves the use of hydrogen gas and a metal catalyst to facilitate the removal of chlorine atoms. beilstein-journals.org

Furthermore, palladium-based catalysts are effective in dehydrochlorination reactions to produce fluorinated alkenes. For example, 2-chloro-1,2-difluoroethane and 1-chloro-1,2-difluoroethane can be converted to 1,2-difluoroethylene in the presence of a palladium or ruthenium catalyst. beilstein-journals.org

Palladium catalysis also enables more complex transformations for the synthesis of diverse fluorinated organic compounds. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions, are powerful tools for creating carbon-carbon bonds. mdpi.com For instance, ferrocenylimine palladium(II) complexes have been shown to be effective catalyst precursors for these reactions, involving the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. mdpi.com

Moreover, palladium catalysis has been utilized in the asymmetric α-arylation of N-carbamoyl imine precursors containing trifluoromethyl and difluoromethyl groups, providing access to chiral α-aryl trichloroethylamines. rsc.org Another innovative approach involves the palladium-catalyzed difluoroalkylative carbonylation of aryl olefins to synthesize difluoropentanedioates. nih.gov In this reaction, a Pd(0) complex initiates a single-electron transfer process with bromodifluoroacetate to generate a difluoroacetate radical, which then reacts with the aryl olefin. nih.gov

The following table summarizes key findings in the palladium-catalyzed synthesis of related fluorinated molecules.

| Starting Material | Catalyst/Reagents | Product(s) | Key Findings |

| This compound | H₂, Pd catalyst | 1,2-Difluoroethylene, 1-Chloro-1,2-difluoroethylene | Catalytic hydrogenation for selective dechlorination. beilstein-journals.orggoogle.com |

| 2-Chloro-1,2-difluoroethane / 1-Chloro-1,2-difluoroethane | Pd or Ru catalyst | 1,2-Difluoroethylene | Dehydrochlorination to form a fluorinated alkene. beilstein-journals.org |

| N-carbamoyl imine precursors (containing CF₃, CF₂H) | Palladium catalyst | Chiral α-aryl trichloroethylamines | Asymmetric α-arylation with moderate to high yields and high enantioselectivity. rsc.org |

| Aryl olefins and Ethyl bromodifluoroacetate | PdCl₂ precatalyst | Difluoropentanedioates | Novel difluoroalkylative carbonylation with good functional-group tolerance and excellent regioselectivity. nih.gov |

| Aryl halides and Olefins | Ferrocenylimine Palladium(II) complexes | Coupled aryl-olefin products | Effective catalyst precursors for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com |

Spectroscopic Characterization and Computational Chemical Analysis of 1,2 Dichloro 1,2 Difluoroethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the elucidation of the structural details of the cis and trans isomers of 1,2-dichloro-1,2-difluoroethylene.

¹⁹F NMR Spectroscopic Investigations

Fluorine-19 NMR spectroscopy is particularly effective for distinguishing between the geometric isomers of this compound due to the sensitivity of fluorine chemical shifts and coupling constants to the electronic environment. The primary method for configurational assignment relies on the magnitude of the fluorine-fluorine coupling constant (JFF).

Early studies established that the trans isomer exhibits a significantly larger JFF coupling constant compared to the cis isomer. researchgate.net This difference is a reliable diagnostic tool for isomer identification. The through-space interaction between the fluorine nuclei in the cis configuration and the through-bond interaction in the trans configuration lead to these distinct coupling values.

Specific spectroscopic parameters have been reported in the literature. For the trans isomer, a JFF coupling constant of 129.57 Hz has been documented. alfa-chemistry.com This large value is characteristic of vicinal fluorine atoms in a trans arrangement across a double bond. While detailed chemical shift values for both isomers are not extensively compiled in readily accessible databases, the clear differentiation based on coupling constants remains the cornerstone of ¹⁹F NMR analysis for this compound.

Table 1: Reported ¹⁹F NMR Coupling Constant for this compound

| Isomer | JFF (Hz) |

|---|---|

| trans-(E) | 129.57 alfa-chemistry.com |

¹H and ¹³C NMR Spectroscopic Studies

As the molecular structure of this compound contains no hydrogen atoms, ¹H (proton) NMR spectroscopy is not applicable for its characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and therefore the structural and bonding characteristics of the C₂Cl₂F₂ isomers.

Gas-Phase Infrared Spectral Analysis and Absorption Cross-Sections

The gas-phase infrared spectra of both cis- and trans-1,2-dichloro-1,2-difluoroethylene have been thoroughly investigated. oberlin.eduacs.org These analyses are crucial for understanding the fundamental vibrational modes of the molecules. The spectra reveal characteristic absorption bands corresponding to the C=C stretch, C-F stretches, C-Cl stretches, and various bending and torsional modes. The distinct symmetries of the two isomers (C₂ᵥ for cis and C₂ₕ for trans) result in different selection rules for IR and Raman activity, allowing for unambiguous identification.

For the trans isomer, which possesses a center of inversion, the rule of mutual exclusion applies: vibrations that are infrared active are Raman inactive, and vice versa. The cis isomer does not have a center of inversion, and therefore some vibrations can be both IR and Raman active.

Despite the detailed analysis of the spectral bands, quantitative data on the gas-phase infrared absorption cross-sections for these specific isomers are not extensively documented in major atmospheric or spectroscopic databases.

Vibrational Frequencies and Mode Assignments

A complete assignment of the twelve fundamental vibrational frequencies for both the cis and trans isomers of this compound has been achieved through the combined analysis of infrared and Raman spectra. oberlin.eduacs.org These assignments are supported by normal coordinate calculations.

The vibrational modes are distributed among the symmetry species of their respective point groups. For the planar cis isomer (C₂ᵥ symmetry), the vibrations are classified as: 5a₁ + 1a₂ + 4b₁ + 2b₂. For the planar trans isomer (C₂ₕ symmetry), the classification is: 5ag + 1aᵤ + 2bg + 4bᵤ.

The assignments for the fundamental vibrations are summarized in the tables below.

Table 2: Fundamental Vibrational Frequencies for cis-1,2-Dichloro-1,2-difluoroethylene (C₂ᵥ)

| Symmetry | Mode | Description | Frequency (cm⁻¹) |

|---|---|---|---|

| a₁ | ν₁ | C=C stretch | 1695 |

| a₁ | ν₂ | C-F sym. stretch | 1185 |

| a₁ | ν₃ | C-Cl sym. stretch | 695 |

| a₁ | ν₄ | C-F sym. bend | 449 |

| a₁ | ν₅ | C-Cl sym. bend | 262 |

| a₂ | ν₆ | Torsion | (205) |

| b₁ | ν₇ | C-F asym. stretch | 959 |

| b₁ | ν₈ | C-Cl asym. stretch | 823 |

| b₁ | ν₉ | C-F asym. bend | 357 |

| b₁ | ν₁₀ | C-Cl asym. bend | 167 |

| b₂ | ν₁₁ | Out-of-plane C-F bend | 330 |

| b₂ | ν₁₂ | Out-of-plane C-Cl bend | 231 |

Frequencies based on data from Craig & Evans (1965). oberlin.eduacs.org

Table 3: Fundamental Vibrational Frequencies for trans-1,2-Dichloro-1,2-difluoroethylene (C₂ₕ)

| Symmetry | Mode | Description | Frequency (cm⁻¹) |

|---|---|---|---|

| ag | ν₁ | C=C stretch | 1669 |

| ag | ν₂ | C-F sym. stretch | 1250 |

| ag | ν₃ | C-Cl sym. stretch | 557 |

| ag | ν₄ | C-F sym. bend | 427 |

| ag | ν₅ | C-Cl sym. bend | 260 |

| aᵤ | ν₆ | Torsion | 132 |

| bg | ν₇ | Out-of-plane C-F bend | 357 |

| bg | ν₈ | Out-of-plane C-Cl bend | 212 |

| bᵤ | ν₉ | C-F asym. stretch | 1045 |

| bᵤ | ν₁₀ | C-Cl asym. stretch | 858 |

| bᵤ | ν₁₁ | C-F asym. bend | 315 |

| bᵤ | ν₁₂ | C-Cl asym. bend | 167 |

Frequencies based on data from Craig & Evans (1965). oberlin.eduacs.org

Photoelectron Spectroscopy (PES) and Threshold Photoelectron Spectroscopy (TPES)

The ionization energy (IE) for a mixture of this compound isomers has been determined by electron ionization (EI). This method provides the first ionization potential, which corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). The reported value is 10.2 ± 0.1 eV. nist.gov This value is consistent with the ionization energies observed for other chloro- and fluoro-substituted ethylenes, where the HOMO is typically the C=C π-bonding orbital. The presence of electronegative halogen substituents generally increases the ionization energy relative to ethylene.

Table 4: Reported Ionization Energy for this compound

| Property | Value (eV) | Method |

|---|---|---|

| Ionization Energy | 10.2 ± 0.1 | Electron Ionization (EI) nist.gov |

Electronic Band Assignments and Vibrational Structure Analysis

The electronic transitions and vibrational modes of this compound can be characterized using techniques such as vacuum ultraviolet (VUV) photoabsorption spectroscopy. While direct, comprehensive studies on both cis- and trans-isomers of this compound are not extensively available in the literature, valuable insights can be drawn from analogous studies on related chloro- and fluoro-substituted ethylenes.

The electronic spectrum of molecules like this compound is expected to be dominated by π → π* transitions, which are typically the most intense. nih.gov Additionally, n → σ* and π → σ* transitions are anticipated at higher energies. nih.gov For comparison, the VUV absorption spectrum of 1,1-dichloro-2,2-difluoroethylene (B1203012) shows a π* ← π (V ← N) transition at 57471 cm⁻¹ and Rydberg progressions converging to an ionization potential of 9.69 ± 0.01 eV. researchgate.net In the case of cis- and trans-1-chloro-1,2-difluoroethene, the π → π* transition is observed around 7.17 – 7.20 eV. researchgate.net For cis-1,2-dichloroethylene (B151661), a broad absorption band at 6.568 eV has been assigned to overlapping electronic transitions. aip.org

The vibrational structure observed in electronic spectra is governed by the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion. ufg.br This results in a series of vibronic transitions, with intensities determined by the overlap between the vibrational wavefunctions of the ground and excited electronic states. ufg.br The analysis of this vibrational fine structure provides information on the geometry changes upon electronic excitation.

For trans-1,2-dichloroethylene, the photoelectron spectrum reveals extensive vibrational structure in several electronic bands, which has been assigned with the aid of quantum chemical calculations. uliege.be Similar detailed vibrational analysis for this compound would involve identifying the fundamental vibrational frequencies in the ground and excited states, such as C=C stretching, C-Cl stretching, C-F stretching, and various bending modes.

Table 1: Comparison of Electronic Transition Energies for Related Haloethylenes

| Compound | Transition | Energy (eV) |

| 1,1-dichloro-2,2-difluoroethylene | π → π | ~7.12 |

| trans-1-chloro-1,2-difluoroethene | π → π | 7.20 |

| cis-1-chloro-1,2-difluoroethene | π → π* | 7.17 |

| cis-1,2-dichloroethylene | Multiple overlapping | 6.568 |

Note: This table is populated with data from related compounds to provide context for the expected electronic transitions of this compound.

Synchrotron Radiation Applications in Photoelectron Spectroscopy

Synchrotron radiation is a powerful tool in photoelectron spectroscopy (PES) due to its high brightness, tunability, and polarization. uni-wuerzburg.de These characteristics allow for detailed investigations of the electronic structure and photoionization dynamics of molecules. uni-wuerzburg.de By recording photoelectron spectra over a range of photon energies, it is possible to determine orbital-specific ionization cross-sections and photoelectron asymmetry parameters, which provide deeper insight into the nature of the molecular orbitals. nih.gov

A study on trans-1,2-dichloroethylene utilized synchrotron radiation to record threshold photoelectron spectra (TPES), which offered improved resolution compared to conventional HeI-PES. uliege.be This allowed for a more detailed vibrational analysis of the cationic states. uliege.be The use of synchrotron radiation also enables constant ion state (CIS) spectroscopy, which can be used to study the decay pathways of core-excited states.

For this compound, the application of synchrotron-based PES would be invaluable. It would allow for the precise determination of ionization energies for the valence orbitals, including the π(C=C), n(Cl), and σ orbitals. The tunability of the synchrotron source would be particularly useful for identifying and characterizing shape resonances, which are temporary negative ion states that can significantly influence photoionization dynamics. Furthermore, angle-resolved PES experiments could be performed to determine the photoelectron asymmetry parameters (β) for each ionization band, providing information on the symmetry of the ionized orbital and the influence of interchannel coupling.

Microwave Spectroscopy for Gas-Phase Complexes

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase, from which precise molecular structures can be derived. When applied to weakly bound gas-phase complexes, it provides detailed information about the geometry of the complex and the nature of the intermolecular interactions.

A hypothetical study of a this compound complex, for example with an argon atom, would likely involve the formation of a van der Waals complex in a supersonic jet expansion. The analysis of the rotational spectrum of this complex and its isotopologues would allow for the determination of the position of the argon atom relative to the this compound molecule. This would, in turn, provide information about the potential energy surface of the complex and the preferred binding sites for the argon atom, which are typically governed by a balance of electrostatic and steric interactions.

Quantum Chemical Computations

Quantum chemical computations are an essential tool for complementing and interpreting experimental spectroscopic data. They provide a theoretical framework for understanding molecular structures, energies, and properties.

Ab Initio and Coupled Cluster Techniques for Equilibrium Structures

High-level ab initio and coupled-cluster (CC) methods are capable of providing highly accurate predictions of molecular equilibrium structures. The coupled-cluster method with single and double and perturbative triple excitations, CCSD(T), in conjunction with large basis sets, is often considered the "gold standard" for calculating molecular geometries.

Studies on the cis- and trans-isomers of 1,2-difluoroethylene (B154328) have demonstrated the power of these methods. researchgate.net By combining CCSD(T) calculations with large basis sets and accounting for core/valence correlation and relativistic effects, equilibrium structures were determined with excellent agreement with semi-experimental structures derived from microwave spectroscopy. researchgate.net A similar approach applied to this compound would yield precise bond lengths and angles for both the cis and trans isomers.

A factorial design analysis of ab initio calculations on 1,2-dihaloethylenes revealed that for 1,2-difluoroethylene, polarization and diffuse functions in the basis set are crucial for correctly predicting the higher stability of the cis-isomer. scielo.br In contrast, for 1,2-dichloroethylene, electron correlation at the MP2 level and the inclusion of polarization functions were the most significant factors in determining the relative stability of the isomers. scielo.br These findings underscore the importance of choosing appropriate theoretical levels for accurate predictions for this compound.

Table 2: Calculated Equilibrium Structural Parameters for trans-1,2-Difluoroethylene using Coupled Cluster Methods

| Parameter | CCSD(T)/cc-pVQZ |

| r(C=C) / Å | 1.328 |

| r(C-F) / Å | 1.336 |

| r(C-H) / Å | 1.079 |

| ∠(FCC) / ° | 120.9 |

| ∠(HCC) / ° | 124.9 |

Source: Adapted from data on related compounds to illustrate the type of information obtained from these calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) offers a computationally less expensive alternative to coupled-cluster methods while still providing reliable results for many molecular properties. The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. Common functionals like B3LYP are often used for geometry optimizations and frequency calculations.

DFT calculations can be used to predict a wide range of properties for this compound, including its equilibrium geometry, vibrational frequencies, infrared intensities, and Raman scattering activities. A comparison of different DFT functionals, such as PBE and B3LYP, with and without dispersion corrections (e.g., -D3), along with wave function-based methods like MP2, can provide a comprehensive understanding of the molecule's properties. arxiv.org For example, DFT calculations on 1,2-dihaloethane conformers have been used to investigate their relative stabilities and thermodynamic properties. nih.gov

Calculation of Thermochemical Properties (e.g., Reaction Enthalpies, Activation Barriers)

Quantum chemical methods are widely used to calculate thermochemical properties such as enthalpies of formation, reaction enthalpies, and activation barriers for chemical reactions. These calculations are crucial for understanding the reactivity and stability of molecules like this compound.

For instance, the dehalogenation of this compound to produce 1,2-difluoroethylene via catalytic hydrogenation is a known reaction. beilstein-journals.org DFT calculations could be employed to model the reaction mechanism on a catalyst surface, determining the energies of intermediates and transition states to calculate the activation energy of the reaction. Similarly, DFT has been used to study the reaction mechanism and activation energies for the production of vinyl chloride from 1,2-dichloroethane, demonstrating the utility of this approach in understanding catalytic processes. mdpi.com

Thermochemical properties for the related 1,2-dihaloethanes have been determined using ab initio calculations, coupling vibrational modes to the large-amplitude torsional motion. nih.gov Such a detailed computational approach for this compound would provide accurate data for its heat capacity, entropy, and Gibbs free energy as a function of temperature.

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing detailed insight into charge distribution and stabilizing interactions between orbitals. In the case of this compound, which exists as cis-(Z) and trans-(E) isomers, NBO analysis is crucial for understanding the stereoelectronic effects that govern their relative stabilities and properties. Stereoelectronic effects are geometry-dependent interactions between electron orbitals that can influence molecular stability and reactivity, often overriding classical steric considerations. wikipedia.orgimperial.ac.uk

For substituted ethylenes, it is often assumed that the trans isomer is more stable due to reduced steric repulsion between bulky substituents. However, for certain 1,2-dihaloethenes, the cis isomer is found to be thermodynamically preferred, a phenomenon known as the "cis effect". pku.edu.cn NBO analysis helps to elucidate the electronic origins of this effect by quantifying delocalization interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. pku.edu.cnresearchgate.net

The primary stereoelectronic interactions investigated in the isomers of this compound involve the delocalization of electron density from the lone pairs (n) of the halogen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. The stability of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. imperial.ac.uk

Key donor-acceptor interactions analyzed include:

n(Cl) → σ(C-F):* Delocalization from a chlorine lone pair to the antibonding orbital of the adjacent carbon-fluorine bond.

n(F) → σ(C-Cl):* Delocalization from a fluorine lone pair to the antibonding orbital of the adjacent carbon-chlorine bond.

n(X) → π(C=C):* Delocalization from a halogen lone pair (X = Cl or F) into the antibonding π* orbital of the carbon-carbon double bond. This interaction is particularly significant in explaining the stability of planar systems. researchgate.net

The following table illustrates the principal types of hyperconjugative interactions evaluated by NBO analysis for the isomers of this compound and the kind of data this analysis yields.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | E(2) (kcal/mol) (Illustrative) | Geometric Dependence |

| Chlorine Lone Pair (nCl) | C-F Antibonding (σC-F) | Negative Hyperconjugation | Varies | Strong |

| Fluorine Lone Pair (nF) | C-Cl Antibonding (σC-Cl) | Negative Hyperconjugation | Varies | Strong |

| Chlorine Lone Pair (nCl) | C=C Antibonding (πC=C) | Resonance/π-Donation | Varies | Moderate |

| Fluorine Lone Pair (nF) | C=C Antibonding (πC=C) | Resonance/π-Donation | Varies | Moderate |

Note: The E(2) values are illustrative and depend on the specific isomer (cis or trans) and the computational level of theory used.

By comparing the sum of these stabilizing delocalization energies for the cis and trans isomers, chemists can develop a quantitative, orbital-based explanation for their relative thermodynamic stabilities.

Quantum-Mechanical Studies of Reaction Mechanisms

Quantum-mechanical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for investigating the reaction mechanisms involving this compound. These computational methods allow for the detailed exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of activation energies and reaction enthalpies. nih.govmdpi.com This provides a molecular-level understanding of reaction pathways, regioselectivity, and stereoselectivity that can be difficult to obtain through experimental means alone.

Dechlorination Reactions One notable reaction of this compound is its use as a precursor in the synthesis of 1,2-difluoroethylene (HFO-1132). beilstein-journals.org This transformation involves the reductive removal of chlorine atoms, often with hydrogen gas and a metal catalyst. beilstein-journals.org Quantum-mechanical studies can model this heterogeneous catalytic process by:

Simulating the adsorption of the this compound molecule onto the catalyst surface (e.g., Palladium, Platinum).

Calculating the energy barriers for the stepwise cleavage of the C-Cl bonds.

Mapping the pathway for the subsequent formation of C-H bonds.

These calculations help in understanding the catalyst's role in lowering the activation energy and can guide the development of more efficient catalytic systems.

Oxidation and Cycloaddition Reactions The carbon-carbon double bond in this compound is a site of reactivity for oxidation and cycloaddition reactions. While specific studies on this isomer are limited, computational investigations on related haloalkenes provide a framework for understanding its likely reactivity. For instance, the oxidation of haloalkenes can lead to the formation of valuable intermediates like epoxides and acyl halides. researchgate.net

A quantum-mechanical investigation of the oxidation of this compound would involve calculating the reaction pathways with various oxidants (e.g., O₂, O₃, peroxy acids). DFT calculations can be used to determine the activation barriers for different mechanistic possibilities, such as concerted epoxidation versus a stepwise mechanism involving radical intermediates.

Similarly, [2+2] or [4+2] cycloaddition reactions are fundamental in organic synthesis. DFT methods are widely used to study the mechanisms of these reactions, predicting their feasibility, stereochemical outcomes, and the influence of substituents on reactivity. mdpi.comresearchgate.net For this compound, theoretical studies could predict its reactivity as a dienophile in Diels-Alder reactions or its propensity to undergo dimerization or react with other alkenes. The calculated energy profile for a hypothetical reaction, such as the cycloaddition of CO₂, would elucidate the energies of reactants, transition states, intermediates, and products.

The table below summarizes key parameters obtained from quantum-mechanical studies of a hypothetical reaction mechanism.

| Reaction Coordinate | Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | C₂Cl₂F₂ + Reagent | DFT/B3LYP/6-31G | 0.0 | Initial bond lengths/angles |

| Transition State 1 | [TS1] | DFT/B3LYP/6-31G | ΔE‡₁ | Forming/breaking bond lengths |

| Intermediate | [Intermediate] | DFT/B3LYP/6-31G | ΔEint | Optimized structure of intermediate |

| Transition State 2 | [TS2] | DFT/B3LYP/6-31G | ΔE‡₂ | Forming/breaking bond lengths |

| Products | Product(s) | DFT/B3LYP/6-31G* | ΔErxn | Final bond lengths/angles |

Through such computational studies, a detailed mechanistic picture of the chemical transformations of this compound can be constructed, providing valuable predictive insights for synthetic applications and materials science.

Applications and Industrial Significance of 1,2 Dichloro 1,2 Difluoroethylene As a Chemical Intermediate

Precursor in Fluorinated Monomer Synthesis (e.g., 1,2-Difluoroethylene)

A key application of 1,2-dichloro-1,2-difluoroethylene is its use as a starting material for the synthesis of 1,2-difluoroethylene (B154328) (HFO-1132), a fluorinated monomer of growing interest. The conversion of DCDFE to 1,2-difluoroethylene is typically achieved through a dehalogenation reaction, specifically by catalytic hydrogenation. beilstein-journals.orgnih.gov

In this process, the chlorine atoms in the DCDFE molecule are selectively removed by reaction with hydrogen gas in the presence of a transition metal catalyst. beilstein-journals.org A variety of catalysts can be employed, including palladium, platinum, rhodium, ruthenium, iridium, and others, often supported on an inert material. beilstein-journals.org The reaction can be controlled to produce either 1-chloro-1,2-difluoroethylene (B1596267) or fully dehalogenate to 1,2-difluoroethylene. google.com

A patented process describes the continuous feeding of this compound and hydrogen over a heated catalyst bed. google.com The reaction is typically conducted at temperatures ranging from 200°C to 600°C, with a preferable range of 300°C to 400°C. google.com The molar ratio of hydrogen to DCDFE can vary, but a range of 3:1 to 5:1 is often preferred. google.com The resulting products, a mixture of (E)- and (Z)-isomers of 1,2-difluoroethylene, can be separated by fractional distillation. beilstein-journals.org

Table 1: Synthesis of 1,2-Difluoroethylene from this compound

| Parameter | Value | Reference(s) |

| Starting Material | This compound (DCDFE) | beilstein-journals.orggoogle.com |

| Reagent | Hydrogen (H₂) | beilstein-journals.orggoogle.com |

| Catalyst | Transition metals (e.g., Pd, Pt, Rh, Ru, Ir) | beilstein-journals.org |

| Temperature | 200-600°C (preferred 300-400°C) | google.com |

| H₂/DCDFE Molar Ratio | 3:1 to 5:1 (preferred) | google.com |

| Product | 1,2-Difluoroethylene (HFO-1132) | beilstein-journals.orgnih.gov |

Role in Fluoropolymer Production

The significance of this compound in fluoropolymer production is primarily indirect, stemming from its role as a precursor to fluorinated monomers like 1,2-difluoroethylene. beilstein-journals.org Fluoropolymers are a class of polymers known for their high-performance properties, including excellent chemical resistance, thermal stability, and low friction.

While there is no direct evidence from the provided search results of this compound being directly polymerized into high-molecular-weight fluoropolymers on a commercial scale, its conversion to 1,2-difluoroethylene is a critical step in the production of certain fluoropolymers. beilstein-journals.org 1,2-difluoroethylene is a monomer that can be polymerized to produce poly(1,2-difluoroethylene) or copolymerized with other fluorinated or non-fluorinated monomers to create a variety of functional materials. Patent literature suggests that 1,2-difluoroethylene is a potential monomer for the preparation of new fluoropolymers. beilstein-journals.org

Synthesis of Fluorine-Containing Fine Chemicals

This compound serves as an important intermediate in the synthesis of a variety of fluorine-containing fine chemicals. These specialized chemicals are utilized in numerous industrial applications, including textile treatments, surfactant technology, and advanced resin formulations.

Textile Finishing Agents

While specific synthesis pathways starting directly from this compound for textile finishing agents are not detailed in the provided search results, its role as a precursor to fluorinated building blocks is implied. Fluorinated compounds are known to be used in the formulation of textile finishing agents to impart properties such as water and oil repellency. The synthesis of these agents often involves the reaction of a fluorinated intermediate with other chemical moieties to create a molecule that can effectively coat and modify the surface of textile fibers.

Fluorosurfactants

Similar to textile finishing agents, the direct synthesis of fluorosurfactants from this compound is not explicitly described in the available information. However, the general principle involves using smaller fluorinated molecules as building blocks. Fluorosurfactants are specialty surface-active agents where the hydrophobic tail is a fluorocarbon chain. These surfactants exhibit exceptional performance in reducing surface tension and are used in a variety of applications, including fire-fighting foams, coatings, and emulsifiers. The synthesis of such compounds would involve reacting a fluorinated intermediate, potentially derived from DCDFE, with a hydrophilic head group.

Organic Silicon Fluorine Modified Resins

There is more specific evidence for the role of this compound in the production of organic silicon-fluorine modified resins. A Chinese patent (CN101638512A) describes a method for preparing a surface-modified coating using an organic silicon-fluorine modified resin. This resin is a mixture that includes a fluoro-resin, which is a copolymer of trifluoro vinylidene chloride and a carboxyl-containing difluoro chloroethylene. This suggests that a derivative of this compound is used as a comonomer in the synthesis of the fluoro-resin component.

The synthesis of such a copolymer would likely involve the polymerization of the difluoro chloroethylene monomer with other monomers to create a polymer backbone with the desired properties. This fluorinated polymer is then blended with a silicone resin and other components to create the final modified resin for coating applications.

Copolymerization with Vinylidene Fluoride (B91410) for Functional Material Development

The copolymerization of this compound with vinylidene fluoride (VDF) is a potential route for the development of new functional materials. However, a review of the available literature did not yield specific research detailing the successful copolymerization of these two particular monomers. One study focused on the polymerization of vinylidene fluoride with a different isomer, 1,1-dichloro-2,2-difluoroethylene (B1203012). acs.org

In principle, the copolymerization of this compound with VDF could lead to the creation of copolymers with a unique combination of properties. VDF is a well-known monomer used in the production of the versatile fluoropolymer, polyvinylidene fluoride (PVDF). wikipedia.org Introducing this compound into the polymer chain could modify the properties of the resulting copolymer, potentially affecting its crystallinity, solubility, and chemical resistance. Further research would be needed to explore the feasibility and outcomes of this specific copolymerization reaction.

Functional Coatings and Elastomers

While direct copolymerization of this compound is not extensively documented, its significance in the realm of functional coatings and elastomers lies in its role as a precursor to other fluorinated monomers. google.com The derivatives of this compound, namely 1,2-difluoroethylene and 1-chloro-1,2-difluoroethylene, are utilized as comonomers in the synthesis of fluoropolymers. google.com

The incorporation of such fluorinated comonomers into polymer chains, for example with vinylidene fluoride (VDF), is a well-established method for modifying the properties of the resulting materials. 20.210.105 In the case of fluoroelastomers, the introduction of a comonomer that disrupts the regular polymer chain structure is crucial for imparting elastomeric or rubber-like properties. 20.210.105nih.gov This is because the comonomer reduces the crystallinity of the homopolymer. nih.gov For instance, the copolymerization of VDF with hexafluoropropylene (HFP) leads to a decrease in crystallinity, and with a sufficient amount of HFP, a completely amorphous and rubbery polymer can be obtained. nih.gov This principle suggests that monomers derived from this compound can be used to tailor the flexibility and elasticity of fluoropolymers for applications in high-performance seals, gaskets, and coatings that require chemical resistance and thermal stability. The presence of chlorine and fluorine atoms in these monomers can also enhance the oxidative resistance of the resulting elastomers.

Materials for Energy Applications (e.g., Fuel Cell Membranes)

The application of this compound in materials for energy applications, such as fuel cell membranes, is an area of potential rather than one with extensive direct research findings. Fluoropolymers, in general, are critical materials in energy technologies due to their chemical inertness and thermal stability. nist.gov For example, copolymers of vinylidene fluoride are used in various energy-related applications.

Proton exchange membranes (PEMs) are a core component of PEM fuel cells, and their performance is highly dependent on the properties of the polymer used. mdpi.com Fluoropolymers like Nafion, a perfluorosulfonic acid-based polymer, are widely used due to their excellent proton conductivity and stability. mdpi.com While there is no direct evidence in the searched literature of this compound being a direct component in the synthesis of commercial fuel cell membranes, its role as a precursor to other fluorinated monomers suggests a potential, indirect contribution. google.com The development of new fluoropolymers with tailored properties is an active area of research for next-generation fuel cell membranes with improved durability and performance at a lower cost. The ability to synthesize a variety of fluorinated monomers, potentially from intermediates like this compound, is valuable in this context.

Applications in Heat Transfer Technologies

The isomers of this compound have been investigated for their potential use in heat transfer technologies, particularly as refrigerants. chemicalbook.com This is evidenced by their assigned ASHRAE numbers, with the cis-isomer designated as R-1112c and the trans-isomer as R-1112t. wikipedia.org Refrigerants are chosen based on their thermodynamic properties, such as boiling point, vapor pressure, and heat of vaporization, which determine their efficiency in a refrigeration cycle.

The boiling points of cis- and trans-1,2-dichloro-1,2-difluoroethylene are 21 °C and 22 °C, respectively, which are in the range of some specialized refrigerants. stenutz.eustenutz.eu For comparison, its structural isomer, 1,1-dichloro-2,2-difluoroethylene (R-1112a), is also used as a refrigerant. wikipedia.org The unique combination of chlorine and fluorine atoms in this compound gives it distinct physical properties that are of interest for heat transfer applications. chemicalbook.com

Refrigerant Designations for Dichlorodifluoroethylene Isomers

| Compound | ASHRAE Number |

| cis-1,2-Dichloro-1,2-difluoroethylene | R-1112c wikipedia.org |

| trans-1,2-Dichloro-1,2-difluoroethylene | R-1112t wikipedia.org |

| 1,1-Dichloro-2,2-difluoroethylene | R-1112a wikipedia.org |

Concluding Remarks and Future Research Perspectives on 1,2 Dichloro 1,2 Difluoroethylene Chemistry

Current Challenges and Emerging Opportunities in Synthesis and Application

The synthesis and application of 1,2-dichloro-1,2-difluoroethylene and other fluorinated olefins are at a pivotal juncture, facing both persistent challenges and exciting new opportunities. Traditional synthetic routes often involve harsh reagents and produce significant waste, prompting a shift towards more sustainable methodologies.

A significant challenge lies in the development of efficient and selective synthesis methods. While processes like the catalytic hydrogenolysis of 1,2-dichloro-difluoro-ethylene have been developed, they can require high temperatures and pressures. google.com The use of zinc for dehalogenation, another common method, presents difficulties in terms of the large quantities of zinc required and its subsequent disposal. orgsyn.org

Emerging opportunities are centered around the development of greener and more efficient catalytic systems. numberanalytics.com The use of transition metal catalysts, such as palladium, shows promise for more controlled reactions. google.com Furthermore, the exploration of novel reaction pathways that minimize byproducts and energy consumption is a key area of focus.

In terms of applications, while this compound has been used as an intermediate in the production of other chemicals, its full potential is still being explored. wikipedia.org The unique properties imparted by fluorine atoms make fluorinated olefins attractive for various applications, including polymers and pharmaceuticals. researchgate.netrsc.org The challenge is to design and synthesize molecules with specific functionalities for targeted applications.

Emerging Research Avenues in Fluorinated Olefin Chemistry

The field of fluorinated olefin chemistry is expanding into several exciting new research areas, driven by the quest for novel materials and biologically active compounds.

One of the most promising avenues is the development of asymmetric synthesis methods. Achieving stereocontrol in the synthesis of fluorinated molecules is crucial for their application in pharmaceuticals and agrochemicals, as different stereoisomers can have vastly different biological activities. nih.gov Photoenzymatic methods are showing potential for the enantioselective incorporation of fluorinated motifs into olefins. nih.gov

Another key research direction is the synthesis of complex fluorinated molecules. This includes the development of methods for the introduction of fluorinated groups into complex organic scaffolds and the synthesis of novel fluorinated building blocks. researchgate.net Olefin metathesis has become a powerful tool for creating C-C double bonds in the synthesis of fluorine-containing heterocycles and other biologically relevant structures. researchgate.net

The study of the unique reactivity of fluorinated olefins is also an active area of research. For instance, the development of metal-free strategies to create fluoroalkyl-olefin linkages from fluoroalkane precursors is a significant advancement. rsc.org

Advanced Computational Modeling for Novel Reactions and Properties

Advanced computational modeling is becoming an indispensable tool in the study of fluorinated olefins, enabling researchers to predict reaction outcomes and design molecules with desired properties.

Computational methods are being used to elucidate reaction mechanisms and to understand the role of catalysts in fluorination reactions. This knowledge is crucial for the design of more efficient and selective catalysts. By modeling the transition states and intermediates of a reaction, chemists can gain insights that would be difficult or impossible to obtain through experiments alone.

Furthermore, computational chemistry is being employed to predict the physical and chemical properties of novel fluorinated compounds. This includes properties such as boiling point, reactivity, and electronic structure. For instance, understanding the electron-donating or withdrawing nature of ligands in a catalyst can be quantified through computational studies, aiding in catalyst design. researchgate.net This predictive power accelerates the discovery of new materials with specific applications.

Sustainable Chemical Process Development and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the development of chemical processes involving fluorinated compounds, including this compound. numberanalytics.com The goal is to create synthetic routes that are more environmentally friendly, safer, and more efficient.

A major focus of green chemistry in this area is the replacement of hazardous reagents with safer alternatives. numberanalytics.com Traditional fluorination methods often use toxic and corrosive substances like hydrofluoric acid and fluorine gas. numberanalytics.comscispace.com Research is now directed towards developing milder and less hazardous fluorinating agents. numberanalytics.com Electrochemical fluorination is emerging as a promising green technique, as it can be performed under mild conditions and avoids the need for harsh reagents. numberanalytics.combioengineer.org

Another key aspect of sustainable process development is the minimization of waste. This can be achieved through the development of reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Catalytic processes are inherently more sustainable in this regard, especially if the catalyst can be recycled and reused. numberanalytics.com

The development of continuous flow processes for the synthesis of fluorinated compounds is also a significant step towards sustainability. google.comgoogle.com Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and can be more easily scaled up than traditional batch processes.

常见问题

Q. What are the primary synthetic routes for 1,2-dichloro-1,2-difluoroethylene, and how can reaction conditions be optimized?

The compound is synthesized via two main pathways:

- Catalytic dehydrochlorination : Reacting 1-chloro-1,2-difluoroethane in gas or liquid phases with catalysts like Pd, Pt, or Ni/Cu improves yield by reducing activation energy . Optimization involves adjusting temperature (150–250°C) and catalyst loading (1–5 wt%) to minimize side products like HCl.

- Pyrolysis of dichlorofluoromethane : This method requires controlled decomposition at 400–600°C with water vapor to suppress carbonaceous deposits. Subsequent hydrogenation of intermediates (e.g., this compound) uses H₂ over Pd/C at 50–100°C .

Q. Which spectroscopic techniques are most effective for structural and vibrational analysis of this compound and its isomers?

Key techniques include:

Q. How do the physical properties of cis- and trans-1,2-dichloro-1,2-difluoroethylene differ?

- Dipole moments : cis-isomer exhibits higher polarity due to asymmetric fluorine alignment, affecting solubility in polar solvents .

- Thermodynamic stability : trans-isomer is energetically favored by ~2–3 kcal/mol, as shown by coupled cluster calculations .

- Boiling points : cis (21.1°C) vs. trans (22°C) .

Advanced Research Questions

Q. What computational methods are used to resolve contradictions in experimental data for isomer structures?

High-level coupled cluster theory (CCSD(T)/cc-pVTZ) with corrections for core/valence and relativistic effects provides sub-picometer accuracy for bond lengths. For example:

| Parameter | cis-isomer (Å) | trans-isomer (Å) |

|---|---|---|

| C=C | 1.316 | 1.316 |

| C–F | 1.352 | 1.349 |

| C–Cl | 1.714 | 1.712 |

| Discrepancies in experimental IR data are resolved by incorporating anharmonic corrections . |

Q. How do cis and trans isomers differ in reaction mechanisms, such as ozonolysis or Diels-Alder reactions?

- Ozonolysis : DFT studies show trans-isomer reacts 2–3× faster due to lower transition-state energy (Δ‡ ≈ 4 kcal/mol). The cis-isomer’s steric hindrance delays ozone approach .

- Diels-Alder : trans-1,2-dichloro-1,2-difluoroethylene forms six-membered adducts stereospecifically (e.g., with cyclopentadiene), while cis yields non-specific four-membered products via diradical intermediates .

Q. What role does this compound play in lithium battery electrolyte optimization?

Adding 1,2-dialkyl-1,2-difluoroethylene carbonate to electrolytes enhances:

- Discharge capacity : 15–20% increase due to stable SEI layer formation.

- Safety : Reduces flammability by lowering electrolyte vapor pressure .

Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to validate performance .

Q. How are kinetic isotope effects (KIEs) leveraged to study hydrogen abstraction in halogenated ethylenes?

Deuterium labeling in trans-1,2-dichloro-1,2-difluoroethylene reveals:

Q. What strategies mitigate challenges in quantifying environmental degradation products of this compound?

- GC-MS with isotopic dilution : Detects chlorinated byproducts (e.g., CFCl radicals) at ppb levels .

- Atmospheric modeling : Inputs include reaction rates with NOₓ (6.8×10⁻¹⁴ cm³/s) and OH radicals (1.2×10⁻¹² cm³/s) .

Methodological Notes

- Synthetic Optimization : Use response surface methodology (RSM) to balance catalyst efficiency and temperature .

- Computational Validation : Cross-check DFT (B3LYP/6-311+G(d,p)) results with experimental rotational constants (A, B, C) .

- Safety Protocols : Handle isomers in fume hoods due to inhalation toxicity (LC₅₀ = 15,000 ppm/4h in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。